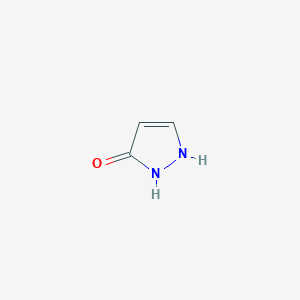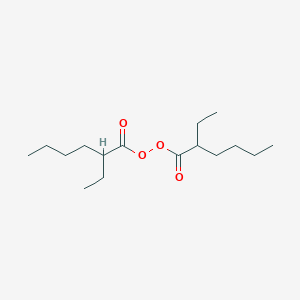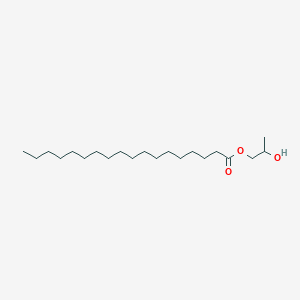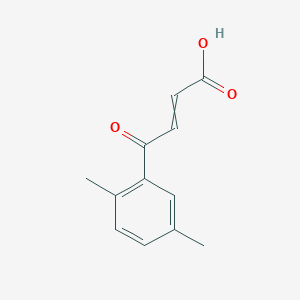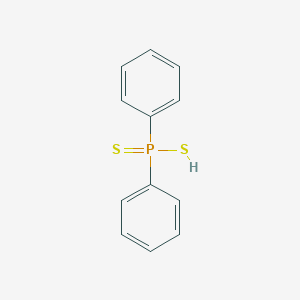
二苯基次膦酸二硫
描述
Diphenylphosphinodithioic acid (DPPA) and its derivatives are utilized for a plethora of different applications . DPPA is used as a chelating agent that can bind to different metals such as copper(I), actinides(III), and metals of the platinum group .
Synthesis Analysis
DPPA and its triethyl ammonium salt were prepared by two new synthetic pathways, each employing cheap and readily available starting materials . These facile one-pot reactions were conducted on a kilogram scale and produced the desired products in high yield and quality, thereby surpassing all previously known routes .科学研究应用
Chelating Agent
Diphenylphosphinodithioic acid (DPPA) is used as a chelating agent that can bind to different metals such as copper(I), actinides(III), and metals of the platinum group .
Extraction of Actinides
The difference in the coordination chemistry of DPPA and its derivatives between lanthanides(III) and actinides(III) enables these compounds to extract e.g. Cm(III) and Am(III) from lanthanides(III) in the advanced processing of spent nuclear fuel .
Solvent Extraction of Platinum Group Metals
Metals of the platinum group can also be solvent extracted through coordination with DPPA .
Antioxidation Additives
Multimetal complexes of DPPA with copper(I) find application as antioxidation additives and in biological systems .
Corrosion Inhibitor
DPPA can be used as a corrosion inhibitor in photochemically cross-linkable coatings .
Curing Accelerator for Epoxy Resins
DPPA is used as a curing accelerator for epoxy resins .
Cross-linking Agent for Rubber Polymers
DPPA is used as a cross-linking agent for rubber polymers .
Flame Retardants for Polystyrene Foams
Diphenylphosphinodithioic acid and some derivatives have been reported as flame retardants for polystyrene foams .
作用机制
Target of Action
Diphenylphosphinodithioic acid (DPPA) primarily targets various metals, acting as a chelating agent . It can bind to different metals such as copper(I), actinides(III), and metals of the platinum group . The difference in the coordination chemistry of DPPA and its derivatives between lanthanides(III) and actinides(III) enables these compounds to extract e.g. Cm(III) and Am(III) from lanthanides(III) in the advanced processing of spent nuclear fuel .
Mode of Action
DPPA interacts with its targets through a process known as chelation, where it forms multiple bonds with a single metal ion . This interaction results in the formation of a cyclic structure, which is stable and can effectively sequester the metal ion. This ability to bind and sequester metal ions is what allows DPPA to extract certain metals from complex mixtures .
Biochemical Pathways
For example, in the case of copper(I), multimetal complexes of DPPA find application as antioxidation additives and in biological systems .
Result of Action
The result of DPPA’s action is the formation of stable, cyclic complexes with metal ions. This can have a variety of effects depending on the specific application. For instance, DPPA can be used as a corrosion inhibitor in photochemically cross-linkable coatings, a curing accelerator for epoxy resins, and a cross-linking agent for rubber polymers . Recently, DPPA and some derivatives have been reported as flame retardants for polystyrene foams .
Action Environment
The action, efficacy, and stability of DPPA can be influenced by various environmental factors. For example, the reaction of vinylidenecyclopropanes with DPPA produces adducts in good to high yields in toluene upon heating at 100°C within 1 hour . This suggests that the reaction environment, including factors such as temperature and solvent, can significantly impact the action of DPPA .
属性
IUPAC Name |
diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUOCCWZZAGLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296960 | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015-38-9 | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P,P-Diphenylphosphinodithioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key reaction that diphenylphosphinodithioic acid is known for?
A1: Diphenylphosphinodithioic acid is recognized for its ability to efficiently convert nitriles into thioamides. [] This transformation is particularly useful in organic synthesis, as thioamides serve as versatile intermediates for constructing various heterocyclic compounds.
Q2: Can you provide an example of diphenylphosphinodithioic acid's use in synthesizing biologically relevant molecules?
A2: Certainly! Researchers successfully utilized diphenylphosphinodithioic acid to synthesize (5R,8R,10R)-8-(methylthiomethyl)ergoline-6-thiocarboxamide from its corresponding nitrile. [] This ergoline derivative holds potential for pharmacological studies, highlighting the applicability of diphenylphosphinodithioic acid in medicinal chemistry.
Q3: How does diphenylphosphinodithioic acid react with unsaturated compounds?
A3: Diphenylphosphinodithioic acid exhibits interesting regioselectivity in its reactions with vinylidenecyclopropanes. [, ] Unlike thioacetic acid, which adds to the less hindered double bond, diphenylphosphinodithioic acid prefers to add to the more hindered double bond of these strained ring systems. This distinct reactivity profile can be advantageous in designing specific synthetic transformations.
Q4: Has diphenylphosphinodithioic acid been explored in coordination chemistry?
A4: Yes, diphenylphosphinodithioic acid acts as a ligand, forming complexes with metal ions. For instance, it readily coordinates to bismuth (III) ions, yielding bismuth (III) thiophosphinates. [] These complexes have shown promising results as potential antibacterial agents.
Q5: How does the structure of diphenylphosphinodithioic acid influence the activity of its bismuth complexes?
A5: Studies comparing bismuth complexes of diphenylphosphinodithioic acid (with P=S) and its oxygen analog, diphenylphosphinothioic acid (with P=O), reveal that even a small atomic change significantly impacts biological activity. [] The bismuth complexes of diphenylphosphinodithioic acid generally exhibited lower activity against both bacteria and mammalian cells compared to the complexes formed with diphenylphosphinothioic acid. This suggests that the presence of the P=S moiety may influence the complex's interaction with biological targets.
Q6: Are there any large-scale synthesis methods available for diphenylphosphinodithioic acid?
A6: Absolutely! Researchers have developed efficient and scalable one-pot synthetic routes for producing diphenylphosphinodithioic acid and its triethylammonium salt. [] These methods utilize readily available starting materials and provide high yields, making them suitable for industrial applications.
Q7: Can you describe an application of diphenylphosphinodithioic acid in labeling studies?
A7: Diphenylphosphinothioic acid derivatives, including diphenylphosphinodithioic acid, have been investigated as potential reagents for radioactively labeling proteins like immunoglobulins. [] This approach involves reacting the protein with radiolabeled diphenylphosphinothioic acid derivatives, facilitating their tracking and analysis in biological systems.
Q8: Beyond nitriles, what other functional groups does diphenylphosphinodithioic acid react with?
A8: Diphenylphosphinodithioic acid has been shown to react with various functional groups, including carbonyl groups in benzil-monoanils [] and carbon-nitrogen double bonds in unsaturated 5-(4-pyridyl)-1,3,4 oxadiazol derivatives. [] These reactions demonstrate the versatility of diphenylphosphinodithioic acid as a reagent in organic synthesis.
Q9: Are there any studies on the reaction mechanism of diphenylphosphinodithioic acid with nitriles?
A9: While specific mechanistic details are not provided in the provided papers, a dedicated study focuses on elucidating the reaction mechanism of diphenylphosphinodithioic acid with nitriles. [] This research aims to provide a deeper understanding of the reaction pathway and factors influencing its efficiency.
Q10: Has diphenylphosphinodithioic acid been used to modify other organosilicon compounds?
A10: Yes, diphenylphosphinodithioic acid, along with diethyl and dibutyl phosphorodithioates, has been successfully employed to replace chlorine atoms in α-chloromethylmethylalkoxysilanes. [] This substitution reaction highlights the potential of diphenylphosphinodithioic acid in modifying organosilicon compounds for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





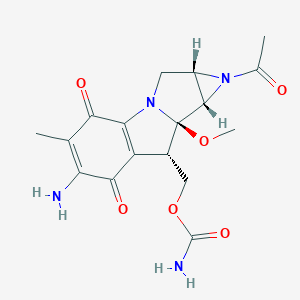
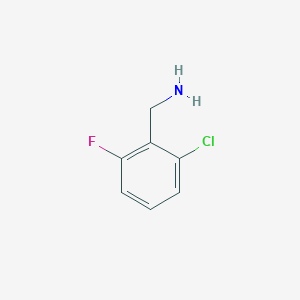
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)
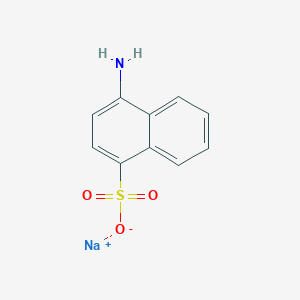
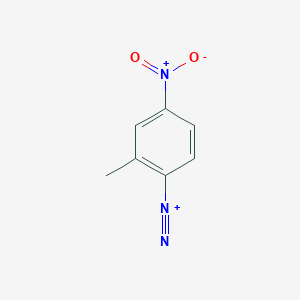
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)

